molecular formula C18H8N4O4 B7852187 3,4-Dinitroacenaphtho[1,2-b]quinoxaline

3,4-Dinitroacenaphtho[1,2-b]quinoxaline

Cat. No.: B7852187
M. Wt: 344.3 g/mol
InChI Key: PGSYUHOTAGTTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dinitroacenaphtho[1,2-b]quinoxaline is a complex organic compound characterized by its fused ring structure, which includes a quinoxaline core and a dinitroacenaphthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitroacenaphtho[1,2-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the acenaphthenequinone, which undergoes nitration to introduce nitro groups at the 3 and 4 positions. Subsequent cyclization reactions with appropriate diamines or amino acids can lead to the formation of the quinoxaline ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by controlled cyclization reactions. These processes require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitroacenaphtho[1,2-b]quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Introduction of various functional groups, such as azides or thiocyanates.

Scientific Research Applications

3,4-Dinitroacenaphtho[1,2-b]quinoxaline has found applications in various scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 3,4-Dinitroacenaphtho[1,2-b]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

  • 2,3-Dinitroacenaphtho[1,2-b]quinoxaline

  • 1,4-Dinitroacenaphtho[1,2-b]quinoxaline

  • 3,4-Dinitroquinoline

Properties

IUPAC Name

3,4-dinitroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8N4O4/c23-21(24)13-7-5-9-15-10(6-8-14(16(13)15)22(25)26)18-17(9)19-11-3-1-2-4-12(11)20-18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSYUHOTAGTTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dinitroacenaphtho[1,2-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
3,4-Dinitroacenaphtho[1,2-b]quinoxaline
Reactant of Route 3
Reactant of Route 3
3,4-Dinitroacenaphtho[1,2-b]quinoxaline
Reactant of Route 4
3,4-Dinitroacenaphtho[1,2-b]quinoxaline
Reactant of Route 5
3,4-Dinitroacenaphtho[1,2-b]quinoxaline
Reactant of Route 6
3,4-Dinitroacenaphtho[1,2-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.